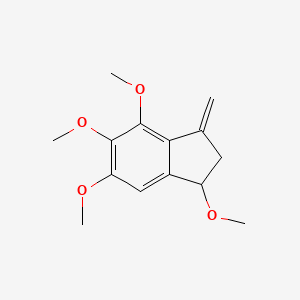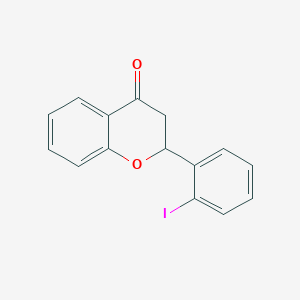![molecular formula C8H10O2 B12603916 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane CAS No. 916793-93-6](/img/structure/B12603916.png)
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane: is a complex organic compound with the molecular formula C8H10O2 It is characterized by its unique tetracyclic structure, which includes multiple ring systems and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent ring-closing reactions to form the tetracyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the tetracyclic structure, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3,9-Dioxatricyclo[5.3.0.01,5]decane: Similar structure but lacks some of the ring systems present in 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane.
3,9-Dioxabicyclo[5.3.0]decane: Contains fewer rings and a simpler structure compared to this compound.
Uniqueness: this compound is unique due to its highly complex tetracyclic structure, which imparts distinct chemical and physical properties. This complexity makes it a valuable compound for studying intricate reaction mechanisms and for developing novel materials and pharmaceuticals.
Propiedades
Número CAS |
916793-93-6 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
3,9-dioxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C8H10O2/c1-4-2-9-3-8(4)5(1)6-7(8)10-6/h4-7H,1-3H2 |
Clave InChI |
LVMXJTDUOONYTI-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC23C1C4C3O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


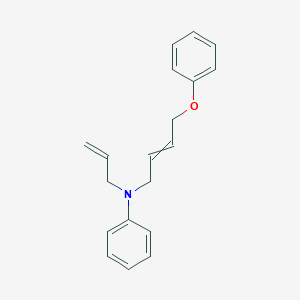
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
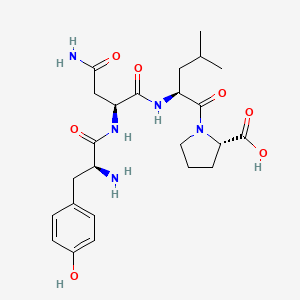
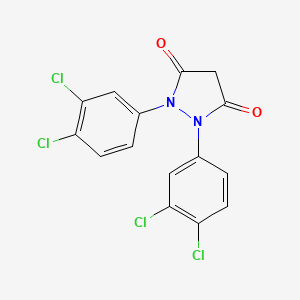
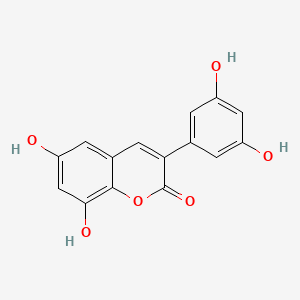
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
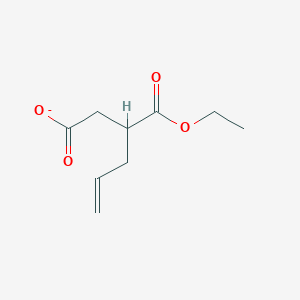
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
